3-(Aminomethyl)-6-(trifluoromethyl)pyridine chemical properties
3-(Aminomethyl)-6-(trifluoromethyl)pyridine chemical properties
An In-depth Technical Guide to 3-(Aminomethyl)-6-(trifluoromethyl)pyridine
Core Chemical Properties and Data
This guide provides a detailed overview of the chemical properties, synthesis, and safety information for 3-(Aminomethyl)-6-(trifluoromethyl)pyridine, a key building block in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, making this compound a valuable intermediate.[1]
Chemical Identifiers
A summary of the key identifiers for 3-(Aminomethyl)-6-(trifluoromethyl)pyridine is provided below.
| Identifier | Value | Reference |
| CAS Number | 387350-39-2 | [2][3][4] |
| Molecular Formula | C7H7F3N2 | [2][4] |
| IUPAC Name | [6-(trifluoromethyl)-3-pyridinyl]methylamine | [2] |
| InChI | 1S/C7H7F3N2/c8-7(9,10)6-2-1-5(3-11)4-12-6/h1-2,4H,3,11H2 | [2][3] |
| InChIKey | XPXVAYGVYBQKDE-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C1=NC(C(F)(F)F)=CC=C1CN | [2] |
| Synonyms | 5-(Aminomethyl)-2-(trifluoromethyl)pyridine, (6-(Trifluoromethyl)pyridin-3-yl)methanamine | [2][4] |
Physicochemical Properties
The known physical and chemical properties of the compound are detailed in the following table. Note that some values are predicted based on computational models.
| Property | Value | Reference |
| Molecular Weight | 176.14 g/mol | [2][4] |
| Physical Form | White or Colorless to Yellow Solid or Liquid | [3] |
| Boiling Point | 62-64 °C at 0.5 mm Hg | [2][5] |
| Density | 1.293 ± 0.06 g/cm³ (Predicted) | [2][5] |
| pKa | 7.85 ± 0.29 (Predicted) | [2][5] |
| Storage Temperature | 2-8 °C, under inert atmosphere, keep in dark place | [2][3] |
Synthesis and Reactivity
A generalized workflow for the synthesis of substituted trifluoromethyl pyridines is outlined below. This process highlights the key transformations typically involved.
Caption: Generalized synthetic pathway for trifluoromethyl pyridine derivatives.
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine. While a full dataset for the target compound is not available, typical spectral characteristics for related structures are discussed.
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¹H NMR: In proton NMR spectra of similar pyridine compounds, signals for the pyridine ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm). The aminomethyl protons (-CH₂NH₂) would likely be observed as a singlet or a multiplet further upfield.[6][7]
-
¹³C NMR: The carbon spectrum would show distinct signals for the trifluoromethyl group (a quartet due to C-F coupling), the pyridine ring carbons, and the aminomethyl carbon.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching from the amine group (around 3300-3500 cm⁻¹), C-H stretching from the aromatic ring (above 3000 cm⁻¹), and strong C-F stretching bands (typically in the 1000-1300 cm⁻¹ region).[8][9]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight (176.14 g/mol ). Fragmentation patterns would likely involve the loss of the aminomethyl group or parts of the pyridine ring.
Safety and Handling
3-(Aminomethyl)-6-(trifluoromethyl)pyridine is classified as a hazardous substance and requires careful handling.[2][3]
GHS Hazard Information
| Hazard | Code | Description | Reference |
| Pictogram | GHS05 | Corrosion | [2][3] |
| Signal Word | Danger | [2][3] | |
| Hazard Statements | H314 | Causes severe skin burns and eye damage | [2][3] |
| H318 | Causes serious eye damage | [2] | |
| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection | [2][3] |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting | [2][3] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [2][3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [2][3] |
Handling and First Aid Protocol
The following workflow illustrates the recommended procedure for handling an exposure event based on the compound's safety data.
Caption: First aid procedures for exposure to the compound.
Applications in Research and Development
Trifluoromethylated pyridine derivatives are of significant interest in medicinal chemistry and agrochemical development.[1] The trifluoromethyl group often improves a molecule's metabolic stability and membrane permeability. Compounds containing the 3-(aminomethyl)-6-(trifluoromethyl)pyridine scaffold have been investigated as inhibitors of enzymes such as lysyl oxidase-like 2 (LOXL2), which is implicated in fibrotic diseases.[10] The primary amine provides a reactive handle for further chemical modification, allowing for its incorporation into a wide range of larger, more complex molecules.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-AMINOMETHYL-6-(TRIFLUOROMETHYL)PYRIDINE | 387350-39-2 [chemicalbook.com]
- 3. 3-(Aminomethyl)-6-(trifluoromethyl)pyridine | 387350-39-2 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 3-AMINOMETHYL-6-(TRIFLUOROMETHYL)PYRIDINE manufacturers and suppliers in india [chemicalbook.com]
- 6. 3-Amino-2-chloro-6-(trifluoromethyl)pyridine(117519-09-2) 1H NMR spectrum [chemicalbook.com]
- 7. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR [m.chemicalbook.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
